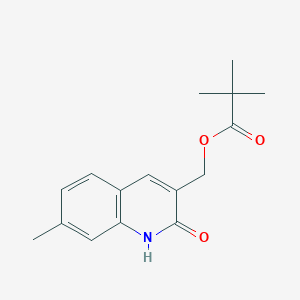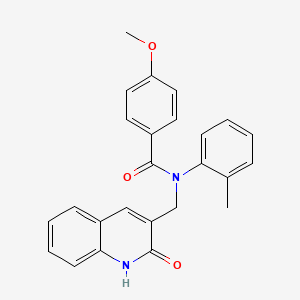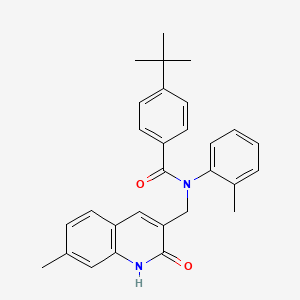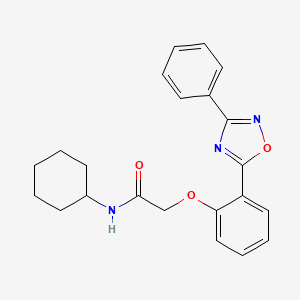
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide, also known as BMH-21, is a small molecule inhibitor that has shown promising results in cancer research. BMH-21 was discovered by a team of researchers at the University of Illinois at Chicago in 2011 and has since been studied extensively for its potential as a cancer treatment.
Mécanisme D'action
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide works by inhibiting the activity of FACT, a protein that is involved in the transcription of DNA. FACT is required for the elongation of RNA polymerase II during transcription. This compound binds to the structure of FACT and prevents its activity, which in turn prevents the elongation of RNA polymerase II. This leads to the inhibition of transcription and prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of FACT, which leads to the inhibition of transcription and prevents cancer cells from dividing and growing. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide in lab experiments is that it has shown promising results in inhibiting the growth of several types of cancer cells. Additionally, this compound is a small molecule inhibitor, which makes it easier to study than larger molecules. However, one limitation of using this compound in lab experiments is that it is still in the early stages of development and has not yet been tested in clinical trials.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide. One direction is to further explore its potential as a cancer treatment and to test it in clinical trials. Another direction is to study its mechanism of action in more detail and to identify other proteins that may be affected by this compound. Additionally, researchers may explore the use of this compound in combination with other cancer treatments to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide is a complex process that involves several steps. The starting materials for the synthesis are isonicotinamide and 2-hydroxy-6-methylquinoline. These two compounds are reacted with tert-butyl chloroformate to form the tert-butyl ester of isonicotinamide and the tert-butyl ester of 2-hydroxy-6-methylquinoline. These two compounds are then reacted with each other in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, ovarian cancer, and lung cancer. This compound works by inhibiting a protein called FACT, which is involved in the transcription of DNA. By inhibiting FACT, this compound prevents cancer cells from dividing and growing.
Propriétés
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-5-6-18-16(11-14)12-17(19(25)23-18)13-24(21(2,3)4)20(26)15-7-9-22-10-8-15/h5-12H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCHDHKSOYWNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=NC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699327.png)
![(E)-N'-(3-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699331.png)


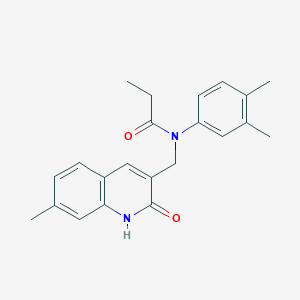
![1-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7699367.png)
